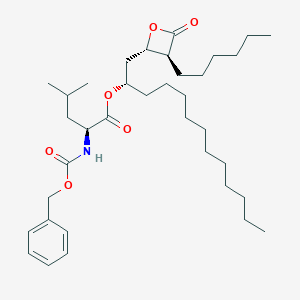
N-Deformyl-N-benzyloxycarbonyl Orlistat
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of N-Deformyl-N-benzyloxycarbonyl Orlistat analogs and related compounds involves complex organic synthesis methods. For example, a 2-methyleneoxetane analog of Orlistat has been synthesized, demonstrating the innovative approaches toward the modification of Orlistat's structure to explore new chemical properties and activities (Dollinger & Howell, 1998).
Molecular Structure Analysis
The crystal structure of peptide deformylase from Escherichia coli, which shares a related pathway with the deformylation process of N-Deformyl-N-benzyloxycarbonyl Orlistat, provides insights into the enzyme's mechanism and its specificity for N-formylated substrates. The analysis highlights the importance of the metal ion in the enzyme's active site and its role in the hydrolytic mechanism, offering a foundational understanding of molecular interactions and structure-function relationships in related compounds (Chan et al., 1997).
Chemical Reactions and Properties
Research into the reactivity of N-benzyloxycarbonyl compounds, which are structurally related to N-Deformyl-N-benzyloxycarbonyl Orlistat, reveals the potential for diverse chemical reactions. For instance, the reaction of N-(benzyloxycarbonyl)aminobenzyl-phosphonous acid with ethyl orthoformate demonstrates the versatility of N-benzyloxycarbonyl compounds in organic synthesis, hinting at the broad reactivity of N-Deformyl-N-benzyloxycarbonyl Orlistat in forming various chemical bonds and structures (Stano et al., 1999).
Physical Properties Analysis
The physical properties of compounds related to N-Deformyl-N-benzyloxycarbonyl Orlistat, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. The study of the crystal and molecular structure of benzyloxycarbonyl-α-aminoisobutyryl-L-prolyl methylamide offers insights into the structural characteristics that influence the physical properties of similar compounds, including potential hydrogen bonding and molecular conformation (Prasad et al., 1979).
Chemical Properties Analysis
The chemical properties of N-Deformyl-N-benzyloxycarbonyl Orlistat, such as reactivity with other molecules, stability, and degradation pathways, are influenced by its functional groups and molecular structure. Studies on related compounds, like the deformylative intramolecular hydroarylation leading to the synthesis of complex molecular structures, shed light on the types of chemical transformations that N-Deformyl-N-benzyloxycarbonyl Orlistat might undergo and its potential reactivity patterns (Jung & Kim, 2015).
科学研究应用
Antitumor Activity
Orlistat, traditionally known for its role in treating obesity, has been identified as a novel inhibitor of fatty acid synthase (FAS) with significant antitumor activities. FAS, an enzyme closely associated with tumor progression, is inhibited by Orlistat, which leads to the halting of tumor cell proliferation, induction of tumor cell apoptosis, and inhibition of tumor growth in experimental models. This unexpected finding opens new avenues for Orlistat's application beyond its conventional use, suggesting its potential utility in cancer treatment, especially in tumors where FAS plays a crucial role in disease progression (Kridel et al., 2004).
Chemical Proteomics and Drug Repurposing
Orlistat's utility extends into chemical proteomics, where it serves as a key molecule in the identification of cellular targets for drug repurposing. By employing Orlistat-based probes, researchers have uncovered previously unknown cellular targets of the drug, revealing its broader biological effects. This approach not only highlights Orlistat's anticancer potentials but also its broader pharmacological profile, which may include effects on metabolic pathways, signaling cascades, and other cellular processes integral to disease pathology (Yang et al., 2010).
Inhibition of Endothelial Cell Proliferation and Angiogenesis
A pivotal aspect of Orlistat's antitumor mechanism is its ability to inhibit endothelial cell proliferation and angiogenesis, processes vital for tumor growth and metastasis. By targeting the FAS pathway in endothelial cells, Orlistat disrupts the synthesis of fatty acids, crucial for cell membrane formation and signaling molecule production. This effect not only curtails the proliferative capacity of these cells but also impedes the angiogenic process, offering a dual mechanism by which Orlistat can contribute to the containment and regression of tumors (Browne et al., 2006).
Enhanced Drug Formulations for Obesity Treatment
In the realm of obesity management, research has focused on optimizing Orlistat's delivery and efficacy through novel formulations. For instance, the development of self-emulsifying drug delivery systems for Orlistat aims to enhance its bioavailability and therapeutic impact. These innovative formulations are designed to overcome some of the drug's limitations, such as poor systemic absorption and gastrointestinal side effects, thereby improving patient compliance and treatment outcomes in obesity (Gade & Hurkadale, 2016).
属性
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H59NO6/c1-5-7-9-11-12-13-14-15-19-23-30(26-33-31(34(38)43-33)24-20-10-8-6-2)42-35(39)32(25-28(3)4)37-36(40)41-27-29-21-17-16-18-22-29/h16-18,21-22,28,30-33H,5-15,19-20,23-27H2,1-4H3,(H,37,40)/t30-,31-,32-,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITCZADOYPEICM-YRCZKMHPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H59NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564645 |
Source


|
| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-[(benzyloxy)carbonyl]-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Deformyl-N-benzyloxycarbonyl Orlistat | |
CAS RN |
108051-94-1 |
Source


|
| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-[(benzyloxy)carbonyl]-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

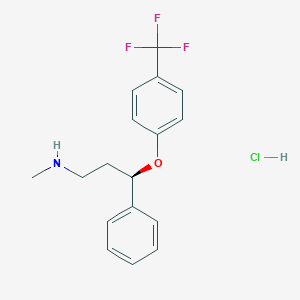
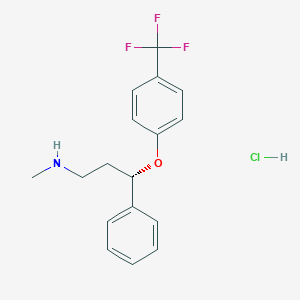

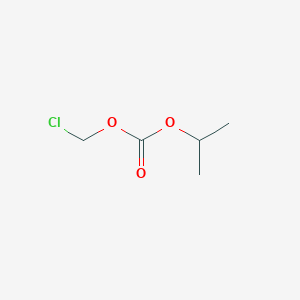
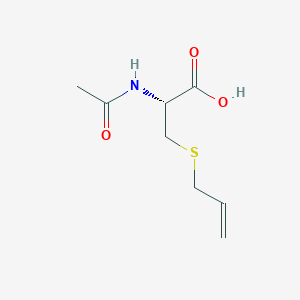
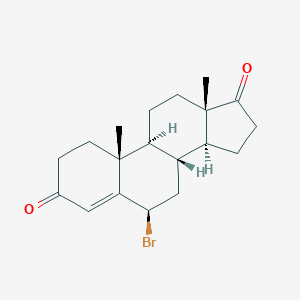

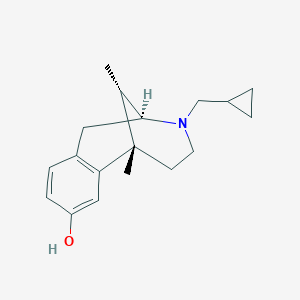
![N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B29465.png)
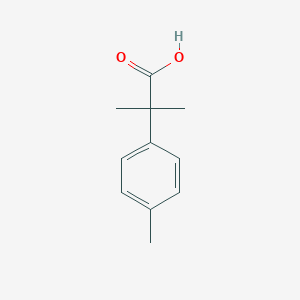
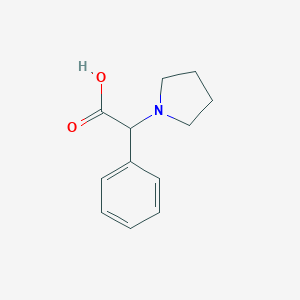
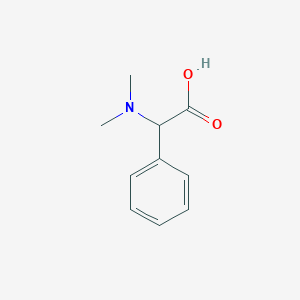
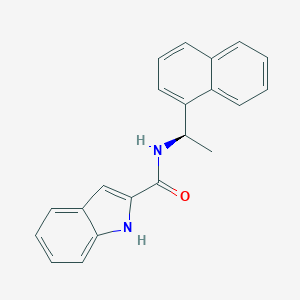
![rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29490.png)